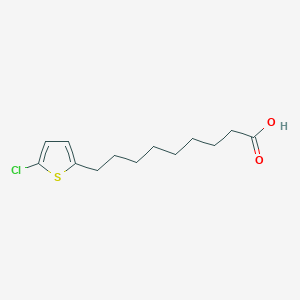

9-(5-Chloro-2-thienyl)nonanoic acid

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound represents a sophisticated architectural arrangement combining two distinct structural domains: a halogenated thiophene ring system and a medium-chain carboxylic acid backbone. According to IUPAC nomenclature principles, this compound is systematically named as 9-(5-chlorothiophen-2-yl)nonanoic acid, reflecting the substitution pattern where the 5-chloro-2-thienyl moiety is attached to the terminal carbon of the nonanoic acid chain.

The fundamental molecular framework consists of a nine-carbon aliphatic chain terminated by a carboxylic acid functional group at one end and a chlorinated thiophene ring at the other. This structural arrangement places the compound within the category of thiophene-substituted fatty acid derivatives, representing a unique intersection between heterocyclic chemistry and lipid biochemistry. The thiophene ring system, a five-membered aromatic heterocycle containing sulfur, contributes significant electronic and steric properties to the overall molecular architecture.

The chlorine substitution at the 5-position of the thiophene ring introduces additional electronic effects through its electron-withdrawing properties. This halogen substitution pattern is commonly observed in bioactive compounds and can significantly influence molecular interactions, metabolic stability, and pharmacological properties. The specific positioning of the chlorine atom creates a distinct electronic environment that may enhance binding affinity to biological targets or alter physicochemical properties such as lipophilicity and membrane permeability.

The carboxylic acid terminus provides the compound with characteristic acidic properties, enabling ionic interactions and hydrogen bonding capabilities. This functional group is essential for biological activity and can participate in various biochemical processes including enzyme recognition, membrane transport, and cellular signaling pathways. The nine-carbon chain length positions this compound within the medium-chain fatty acid category, which typically exhibits favorable absorption and distribution characteristics in biological systems.

| Structural Parameter | Value/Description |

|---|---|

| IUPAC Name | 9-(5-chlorothiophen-2-yl)nonanoic acid |

| Molecular Components | Thiophene ring + C9 carboxylic acid |

| Functional Groups | Carboxylic acid, aromatic ether, halide |

| Chain Length | Nine carbon atoms |

| Heterocycle Type | 5-membered thiophene |

| Substitution Pattern | 5-chloro-2-substituted |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of thiophene-containing compounds reveals critical insights into the three-dimensional arrangement and intermolecular interactions that govern solid-state properties. While specific crystallographic data for this compound was not directly available in the search results, structural studies of related thiophene carboxylic acid derivatives provide valuable reference points for understanding the likely crystallographic behavior of this compound.

The conformational flexibility of this compound is primarily determined by the rotational freedom around the single bonds connecting the thiophene ring to the aliphatic chain. The thiophene ring itself maintains a rigid planar geometry due to its aromatic character, but the attachment point to the nonanoic acid chain introduces conformational degrees of freedom that can significantly impact molecular packing and intermolecular interactions.

Related thiophene carboxylic acid structures, such as 5-chlorothiophene-2-carboxylic acid, demonstrate characteristic hydrogen bonding patterns involving the carboxylic acid groups. These interactions typically form carboxylic acid dimers through R₂²(8) hydrogen bonding motifs, creating stable supramolecular arrangements in the crystal lattice. The presence of the chlorine substituent can further influence crystal packing through halogen bonding interactions and dipole-dipole forces.

The extended alkyl chain in this compound introduces additional complexity to the crystallographic analysis through van der Waals interactions and potential chain packing arrangements. Medium-chain fatty acids typically adopt extended conformations in crystalline phases to maximize intermolecular interactions and minimize steric clashes. The combination of aromatic stacking from the thiophene rings, hydrogen bonding from the carboxylic acid groups, and hydrophobic interactions from the alkyl chains creates a complex three-dimensional network.

Temperature-dependent studies of similar compounds have revealed phase transition behaviors and thermal expansion properties that are relevant for understanding the solid-state behavior of thiophene-substituted fatty acids. The melting point and thermal stability of such compounds are influenced by the balance between intermolecular forces and conformational entropy.

| Conformational Parameter | Expected Range | Influence Factor |

|---|---|---|

| Thiophene Ring Planarity | 0° deviation | Aromatic stabilization |

| C-C-S-C Dihedral Angle | ±30° | Ring-chain interaction |

| Alkyl Chain Extension | Trans conformation | Crystalline packing |

| COOH Dimer Formation | R₂²(8) motif | Hydrogen bonding |

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations provide fundamental insights into the molecular orbital composition, electronic distribution, and chemical reactivity of this compound. Density Functional Theory calculations using appropriate functionals such as B3LYP or M06-2X with basis sets like 6-311G(d,p) would reveal the electronic properties governing chemical behavior and intermolecular interactions.

The highest occupied molecular orbital (HOMO) of thiophene-containing compounds is typically localized on the aromatic ring system, with significant contributions from the sulfur atom and π-electron system. The presence of the chlorine substituent at the 5-position introduces electron-withdrawing effects that lower both HOMO and LUMO energy levels, creating a smaller energy gap and potentially enhanced reactivity toward nucleophilic species.

The lowest unoccupied molecular orbital (LUMO) characteristics determine the compound's behavior as an electron acceptor and its potential for participating in electron transfer processes. In thiophene derivatives, the LUMO is generally distributed across the aromatic ring system with antibonding character. The chlorine substitution pattern can significantly modulate these orbital energies and spatial distributions.

Natural Bond Orbital analysis would reveal the extent of charge transfer and hyperconjugation effects within the molecular framework. The interaction between the π-system of the thiophene ring and the sigma framework of the alkyl chain creates interesting electronic delocalization patterns that influence molecular stability and reactivity. The carboxylic acid group contributes additional orbital interactions through its carbonyl π-system and lone pairs on the oxygen atoms.

Electrostatic potential mapping provides crucial information about the charge distribution and potential binding sites for molecular recognition processes. The electronegative chlorine atom creates a region of negative electrostatic potential, while the carboxylic acid group generates both positive (hydrogen) and negative (oxygen) potential regions that can participate in hydrogen bonding and ionic interactions.

Polarizability calculations indicate the compound's response to external electric fields and its capacity for induced dipole interactions. Thiophene rings generally exhibit higher polarizability compared to benzene due to the larger sulfur atom, contributing to enhanced van der Waals interactions and potential π-π stacking behaviors.

| Electronic Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.8 to -2.4 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.0 to 4.6 eV | Energy difference |

| Dipole Moment | 2.5 to 3.5 D | Charge distribution |

| Polarizability | 25 to 30 Ų | Response property |

Eigenschaften

Molekularformel |

C13H19ClO2S |

|---|---|

Molekulargewicht |

274.81g/mol |

IUPAC-Name |

9-(5-chlorothiophen-2-yl)nonanoic acid |

InChI |

InChI=1S/C13H19ClO2S/c14-12-10-9-11(17-12)7-5-3-1-2-4-6-8-13(15)16/h9-10H,1-8H2,(H,15,16) |

InChI-Schlüssel |

YNRIKGNXVYGENF-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1)Cl)CCCCCCCCC(=O)O |

Kanonische SMILES |

C1=C(SC(=C1)Cl)CCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Vorbereitungsmethoden

Synthesis of Ethyl 8-Iodooctanoate

The alkyl iodide precursor, ethyl 8-iodooctanoate, serves as the electrophilic partner in displacement reactions. Its preparation typically involves iodination of ethyl 8-octenoate via hydroiodination or substitution of a leaving group (e.g., tosylate) with iodide. While direct methods are sparingly detailed in the literature, analogous procedures for radiolabeled compounds confirm the feasibility of this step.

Generation of 5-Chloro-2-thienylcuprate Reagent

The 5-chloro-2-thienyl moiety is introduced via a Gilman cuprate reagent. Synthesis begins with lithiation of 5-chlorothiophene using n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C, followed by transmetallation with copper(I) cyanide to form the (5-chloro-2-thienyl)(cyano)cuprate. Critical parameters include:

-

Temperature control (-78°C to 0°C) to prevent thiophene decomposition.

-

Stoichiometry : A 2:1 ratio of thienyllithium to CuCN ensures complete cuprate formation.

Coupling and Hydrolysis

Ethyl 8-iodooctanoate reacts with the cuprate reagent in THF at 0°C to 25°C, displacing iodide to form ethyl 9-(5-chloro-2-thienyl)nonanoate. Subsequent hydrolysis with aqueous potassium hydroxide (6 N, reflux) yields the target carboxylic acid. The overall yield for analogous radiolabeled syntheses is approximately 40%.

Table 1: Reaction Conditions for Cuprate-Mediated Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | 5-Chlorothiophene, n-BuLi, THF, -78°C | 85–90 |

| Cuprate Formation | CuCN, THF, 0°C | 90–95 |

| Displacement | Ethyl 8-iodooctanoate, THF, 25°C | 60–70 |

| Ester Hydrolysis | 6 N KOH, reflux, 12 h | 95–98 |

Alternative Pathways: Ozonolysis and Functionalization

Ozonolytic Cleavage of Unsaturated Precursors

Patent CN101244998B details ozonolysis of oleic acid in non-nucleophilic solvents (e.g., C₂–C₉ monocarboxylic acids) to yield pelargonic acid (nonanoic acid) and azelaic acid. While this method focuses on dicarboxylic acids, strategic modification could integrate thienyl groups post-ozonolysis. For instance, ozonolysis of a thienyl-substituted unsaturated ester followed by reductive workup might afford the desired chain length.

Key Parameters :

Post-Synthetic Thienylation

Nonanoic acid derived from ozonolysis could undergo functionalization at the terminal carbon via:

-

Bromination : Conversion to 9-bromononanoic acid using PBr₃.

-

Grignard Reaction : Reaction with 5-chloro-2-thienylmagnesium bromide.

However, this route introduces challenges in controlling regioselectivity and preserving acid functionality under strongly basic conditions.

Analytical Characterization and Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C-18 reverse-phase columns confirms product identity. Co-elution with authentic nonanoic acid standards (e.g., phenacyl ester derivatives) validates synthetic success.

Spectroscopic Data

-

Mass Spectrometry : Molecular ion peaks at m/z 159 (nonanoate fragment) and characteristic chlorine isotopic patterns confirm thienyl incorporation.

-

¹H NMR : Signals at δ 2.35 ppm (t, J = 7.5 Hz, COOCH₂), δ 1.25–1.60 ppm (m, aliphatic chain), and δ 6.80 ppm (d, J = 3.7 Hz, thienyl H-3/H-4) corroborate structure.

Industrial-Scale Considerations

Patent EP1583761B1 highlights practical aspects relevant to large-scale synthesis:

-

Solvent Choice : 2-Methyltetrahydrofuran improves phase separation in biphasic amidation reactions, a principle applicable to ester hydrolysis steps.

-

Temperature Gradients : Controlled heating (60–120°C) during oxidative workup prevents decarboxylation.

-

Catalyst Recycling : Copper residues from cuprate reactions necessitate chelating agents (e.g., EDTA) for removal.

Q & A

Q. What are the optimal synthetic routes for 9-(5-Chloro-2-thienyl)nonanoic acid, and how can isotopic labeling improve mechanistic studies?

Methodological Answer: The synthesis typically involves coupling 5-chlorothiophene derivatives with nonanoic acid precursors. For example, thiophene-propanoic acid analogs (e.g., 3-(5-chlorothiophen-2-yl)propanoic acid) can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling . Isotopic labeling (e.g., deuterated nonanoic acid variants like Nonanoic-6,6,7,7-d4 acid) enables tracking metabolic pathways or reaction intermediates using mass spectrometry (MS) . For instance, deuterated analogs in pseudomonic acid derivatives (e.g., pseudomonic acid A) were critical for structural elucidation via NMR and MS fragmentation patterns .

Q. How can researchers differentiate this compound from structurally similar furan fatty acids using analytical techniques?

Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is essential. For example, furan fatty acids like 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5-FuFA) exhibit distinct MS2 fragmentation patterns, such as characteristic ions at m/z 123 and 151 for furan rings, which differ from thiophene-derived analogs . Additionally, nuclear magnetic resonance (NMR) can identify thiophene-specific proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) .

Q. What experimental strategies are recommended for determining the acid dissociation constant (pKa) of this compound in aqueous systems?

Methodological Answer: Use NMR spectroscopy to measure bulk pKa at environmentally relevant concentrations (0.1–1 mM). For nonanoic acid, bulk pKa was determined as 4.8 ± 0.1 by monitoring chemical shifts of carboxyl protons under varying pH conditions . Surface pKa at air/water interfaces can be modeled using molecular dynamics (MD) simulations, which predict a ~1-unit increase due to reduced acidity in monolayers .

Advanced Research Questions

Q. How do structural modifications (e.g., epoxide or hydroxyl groups) in derivatives like pseudomonic acids A and B affect bioactivity?

Methodological Answer: Pseudomonic acid A (9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4-dihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid) exhibits antibiotic activity due to its epoxy and hydroxyl groups, which disrupt bacterial protein synthesis. Comparative spectral analysis (NMR, MS) of pseudomonic acid B revealed that additional hydroxylation (3,4,5-trihydroxytetrahydropyran) alters binding affinity to bacterial targets .

Q. What computational and experimental approaches elucidate the surface adsorption behavior of this compound at air/water interfaces?

Methodological Answer: Combine surface pressure measurements with infrared reflection-absorption spectroscopy (IRRAS). For nonanoic acid, surface adsorption at pH 2.1 (protonated form) follows a van der Waals model, while deprotonated forms (pH 11.5) require Langmuir isotherm adjustments . MD simulations with alchemical free energy methods predict a pKa shift of ~1 unit at interfaces, validated by experimental titration curves .

Q. How can biosynthetic pathways in organisms like Rhodobacter sphaeroides inform the production of thiophene-functionalized fatty acids?

Methodological Answer: Study homologs of furan fatty acid biosynthesis. For 9M5-FuFA, Rhodobacter sphaeroides utilizes a cytochrome P450 enzyme to oxidize linoleic acid into furan rings . Analogously, thiophene derivatives may involve sulfur-incorporating enzymes (e.g., thioesterases). LC-HRMS can monitor intermediates, while gene knockout studies identify pathway-specific proteins .

Q. What are the challenges in resolving stereochemical configurations of complex esters like 9-(5-oxotetrahydrofuran-2-yl)nonanoic acid methyl ester?

Methodological Answer: Use chiral chromatography paired with circular dichroism (CD) spectroscopy. For tetrahydrofuran-containing esters, nuclear Overhauser effect (NOE) NMR experiments differentiate cis vs. trans configurations. X-ray crystallography of heavy-atom derivatives (e.g., brominated analogs) provides definitive stereochemical assignments .

Q. How do regulatory guidelines (e.g., USP monographs) influence the characterization of nonanoic acid derivatives for pharmaceutical applications?

Methodological Answer: Pharmacopeial standards (e.g., USP32) require rigorous impurity profiling. For calcium salts of nonanoic acid esters, assays must quantify residual solvents via gas chromatography (GC) and confirm esterification completeness via saponification titrations . Stability studies under ICH guidelines (e.g., Q1A) assess degradation products like 9-oxo nonanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.